2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide
Description
Properties
IUPAC Name |
2-(6-fluoroimidazo[1,2-a]pyridin-2-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN4O/c10-6-1-2-8-12-7(3-9(15)13-11)5-14(8)4-6/h1-2,4-5H,3,11H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBBBQILQIRBPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1F)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-5-fluoropyridine with α-Bromoacetic Acid Derivatives
This method involves the reaction of 2-amino-5-fluoropyridine with ethyl α-bromoacetate under basic conditions to form the imidazo[1,2-a]pyridine core. The ester group is subsequently hydrolyzed to the carboxylic acid.
Reaction Conditions :
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Solvent : Dimethylformamide (DMF) or ethanol
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Base : Potassium carbonate (K₂CO₃)
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Temperature : 80–100°C (reflux)
-
Time : 6–12 hours
Mechanism :
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Nucleophilic substitution at the α-carbon of the bromoester by the amine group of 2-amino-5-fluoropyridine.
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Intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.
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Hydrolysis of the ethyl ester to the carboxylic acid using aqueous NaOH.
Yield : Reported yields for analogous reactions range from 45% to 65%.
Groebke–Blackburn–Bienaymé Three-Component Reaction
This one-pot, multicomponent reaction utilizes 2-amino-5-fluoropyridine, glyoxylic acid (as the aldehyde component), and an isocyanide to construct the imidazo[1,2-a]pyridine scaffold with an inherent acetic acid moiety.
Advantages :
-
High atom economy
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Reduced purification steps
Typical Conditions :
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Catalyst : Scandium(III) triflate (Sc(OTf)₃) or HCl
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Solvent : Methanol or acetonitrile
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Temperature : Room temperature to 60°C
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Time : 4–8 hours
Yield : Comparable to cyclocondensation (50–70%) but with improved regioselectivity.
Hydrazide Formation via Reaction with Hydrazine Hydrate
The conversion of 2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid to its hydrazide derivative follows a nucleophilic acyl substitution mechanism, analogous to methods described for introducing hydrazinyl groups in heterocyclic systems.
Procedure :
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Reagents : Hydrazine hydrate (excess, 2–3 equivalents)
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Solvent : Ethanol or methanol
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Conditions : Reflux for 4–6 hours under inert atmosphere (N₂ or Ar)
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Workup : Cooling to room temperature, filtration, and recrystallization from ethanol/water
Key Considerations :
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Acid Catalysis : Addition of catalytic HCl (0.1–0.5 eq) accelerates the reaction by protonating the carbonyl oxygen.
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Purity : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization achieves >95% purity.
Yield : 75–90%, depending on reaction scale and purification method.
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | Cyclocondensation | Groebke Reaction | Hydrazide Formation |
|---|---|---|---|
| Optimal Temp. | 80–100°C | 25–60°C | 70–80°C (reflux) |
| Preferred Solvent | DMF | Methanol | Ethanol |
| Reaction Time | 6–12 h | 4–8 h | 4–6 h |
| Yield Range | 45–65% | 50–70% | 75–90% |
Catalytic Enhancements
-
Cyclocondensation : Palladium catalysts (e.g., Pd(OAc)₂) improve ring-closure efficiency.
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Groebke Reaction : Lewis acids (e.g., Sc(OTf)₃) enhance reaction rate and regioselectivity.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and sustainability:
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Continuous Flow Reactors : Minimize thermal degradation and improve reproducibility for cyclocondensation steps.
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Solvent Recycling : Ethanol from hydrazide formation is distilled and reused.
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Waste Management : Bromide byproducts from cyclocondensation are neutralized via ion exchange.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations |
|---|---|---|
| Cyclocondensation | Straightforward scalability | Moderate yields, bromide waste |
| Groebke Reaction | High regioselectivity | Requires specialized catalysts |
| Hydrazide Formation | High efficiency | Excess hydrazine handling |
Scientific Research Applications
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{6-fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group enhances its binding affinity and selectivity, while the hydrazide moiety can form hydrogen bonds or covalent interactions with the target. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The imidazo[1,2-a]pyridine core is highly modifiable, with substituents influencing electronic properties, solubility, and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Substituent Effects on Imidazo[1,2-a]pyridine Acetohydrazides
Key Observations :
- Fluorine vs.
- Nitro and Thioether Groups : Nitro derivatives (e.g., ) exhibit antileishmanial activity, while thioether linkages influence conformational stability.
- Crystallinity : Brominated analogs (e.g., ) form dihydrate crystals with extensive hydrogen-bonding networks, suggesting higher stability but reduced solubility compared to the fluoro analog.
Biological Activity
2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₉FN₄O
- Molecular Weight : 208.19 g/mol
- CAS Number : 1338665-23-8
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) and human lung cancer cells (A549) by inducing apoptosis and inhibiting cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that it possesses moderate antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:
- Protein Kinase Inhibition : The compound has demonstrated the ability to inhibit certain protein kinases, which play a crucial role in cell signaling pathways associated with cancer progression.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.
- DNA Intercalation : Studies suggest that the compound may intercalate into DNA, disrupting replication and transcription processes.
Case Studies
A notable study involved the synthesis and evaluation of various derivatives of imidazo[1,2-a]pyridine scaffolds, including this compound. The findings highlighted its potential as a lead compound for developing novel anticancer agents targeting specific kinases involved in tumor growth.
Another investigation focused on its antimicrobial properties, revealing promising results against resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
